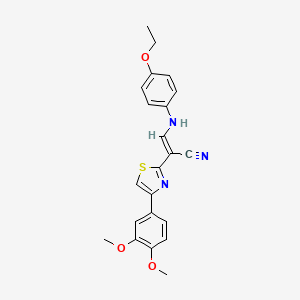

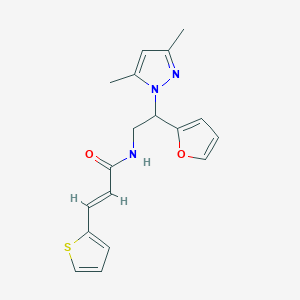

![molecular formula C12H9N3OS B2380438 7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one CAS No. 1019137-74-6](/img/structure/B2380438.png)

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

“7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” is a chemical compound with the molecular formula C20H17N3O2S . It is a derivative of pyrrolopyrimidine, a class of compounds that have been found to exhibit various biological activities .

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a series of 1,3,4-thiadiazoles, 5-arylazothiazoles, and hexahydropyrimido-[4,5-d][1,2,4]triazolo[4,3-a]pyrimidines were synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido-[4,5-d]pyrimidine-2,4(1H,3H)-diones in the presence of triethylamine .Molecular Structure Analysis

The molecular structure of this compound includes a pyrrolopyrimidine core, which is a bicyclic system containing a pyrrole ring fused with a pyrimidine ring . The compound also contains a phenyl group and a thioxo group .Chemical Reactions Analysis

While specific chemical reactions involving this compound are not detailed in the available resources, compounds with similar structures have been reported to undergo various chemical reactions. For example, it was established that the reaction did not stop after the nucleophilic addition and subsequent cyclization into 2-thioxopyrimidine moiety from the intermediate, but proceeded as a tandem nucleophilic addition – nucleophilic substitution followed by formation of thiopyrimidine and iminopyrimidine cycles .Physical And Chemical Properties Analysis

The compound has a molecular weight of 363.4 g/mol . Other computed properties include a XLogP3-AA of 3.4, a hydrogen bond donor count of 2, a hydrogen bond acceptor count of 3, and a rotatable bond count of 4 . The exact mass and monoisotopic mass are both 363.10414797 g/mol . The topological polar surface area is 89.4 Ų, and the compound has a complexity of 537 .Aplicaciones Científicas De Investigación

Inhibitor of Myeloperoxidase (MPO)

This compound is known to be an inhibitor of the enzyme Myeloperoxidase (MPO) . MPO is an enzyme that plays a role in the body’s immune response, and its inhibition can be beneficial in treating various diseases.

Treatment of Cardiovascular Disorders

The compound has been found to be particularly useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and conditions related to coronary artery disease . By inhibiting MPO, it can help reduce inflammation and oxidative stress, which are key factors in these diseases.

Treatment of Coronary Artery Disease

Coronary artery disease is a condition that involves the reduction of blood flow to the heart muscle due to the buildup of plaque in the arteries. This compound, by inhibiting MPO, can help prevent the progression of this disease .

Use in Therapy

The compound, along with its pharmaceutically acceptable salts, can be used in therapy . It can be included in compositions for therapeutic use, particularly for the treatment of cardiovascular disorders.

Prophylaxis of Heart Failure

Heart failure is a condition where the heart can’t pump enough blood to meet the body’s needs. This compound can be used in the prophylaxis of heart failure, helping to prevent its occurrence or recurrence .

Potential Anticancer Activity

While not directly related to the exact compound, similar derivatives have been synthesized and evaluated for their potential anticancer activity . This suggests that “7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one” might also have potential applications in cancer treatment.

Direcciones Futuras

The future directions for research on this compound could involve further exploration of its biological activities and potential therapeutic applications, given the reported activities of similar compounds . Additionally, more detailed studies could be conducted to understand its chemical reactivity and the mechanisms underlying its biological effects.

Mecanismo De Acción

Target of Action

The primary target of this compound is the enzyme Myeloperoxidase (MPO) . MPO plays a crucial role in the human immune response, but its overactivity is associated with various cardiovascular disorders .

Mode of Action

The compound acts as an inhibitor of MPO . By binding to the active site of the enzyme, it prevents MPO from catalyzing the production of hypochlorous acid from hydrogen peroxide and chloride anion . This inhibition can help to mitigate the harmful effects of MPO overactivity.

Biochemical Pathways

The inhibition of MPO affects the chlorination cycle , a biochemical pathway involved in the immune response . Overactivity of this pathway can lead to the production of reactive oxygen species, which can cause tissue damage and inflammation. By inhibiting MPO, the compound can help to prevent these harmful effects .

Pharmacokinetics

The thioxo group in the compound may influence oxidative processes in the organism , potentially affecting its pharmacokinetic properties.

Result of Action

The inhibition of MPO by the compound can lead to a decrease in the production of reactive oxygen species . This can result in a reduction of tissue damage and inflammation, making the compound potentially useful in the treatment or prophylaxis of cardiovascular disorders such as heart failure and coronary artery disease related conditions .

Propiedades

IUPAC Name |

7-phenyl-2-sulfanylidene-1,5-dihydropyrrolo[3,2-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9N3OS/c16-11-10-9(14-12(17)15-11)8(6-13-10)7-4-2-1-3-5-7/h1-6,13H,(H2,14,15,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKWDXLDBPRYIF-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CNC3=C2NC(=S)NC3=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9N3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.29 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-phenyl-2-thioxo-1,2,3,5-tetrahydro-4H-pyrrolo[3,2-d]pyrimidin-4-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl (1-oxa-4-azaspiro[5.5]undecan-9-yl)carbamate](/img/structure/B2380357.png)

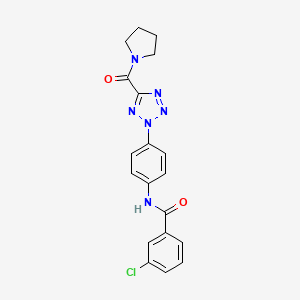

![N-(4-chlorophenyl)-2-(7-oxo-3-(pyridin-4-yl)isothiazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2380362.png)

![2-[[5-(4-tert-butylphenyl)-4-methyl-1,2,4-triazol-3-yl]sulfanyl]-N-(cyanomethyl)-N-phenylacetamide](/img/structure/B2380364.png)

![4-Methyl-6-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]pyrimidine](/img/structure/B2380366.png)

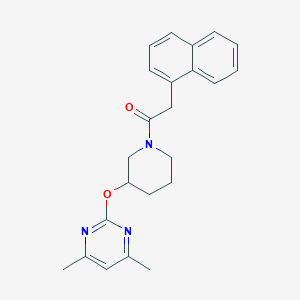

![methyl trans-4-[(2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl)methyl]cyclohexanecarboxylate](/img/structure/B2380369.png)

![1-{2-[(4-Bromophenyl)sulfanyl]-4-methyl-3-quinolinyl}-1-ethanone](/img/structure/B2380374.png)

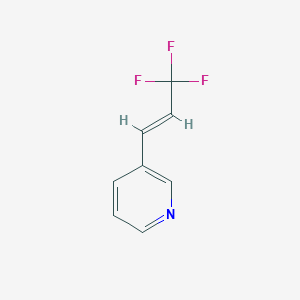

![7-cyclopentyl-1,3-dimethyl-5-((4-(trifluoromethyl)benzyl)thio)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2380375.png)

![3-{[(4-methylphenyl)sulfanyl]methyl}-2,3-dihydro-5H-[1,3]thiazolo[2,3-b]quinazolin-5-one](/img/structure/B2380376.png)